molecular formula C21H20Br8O2 B1265767 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane CAS No. 21850-44-2

2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane

Cat. No.: B1265767
CAS No.: 21850-44-2
M. Wt: 943.6 g/mol
InChI Key: LXIZRZRTWSDLKK-UHFFFAOYSA-N
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Description

2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane is a brominated flame retardant commonly used in various industrial applications. It is known for its high efficiency in reducing the flammability of materials, making it a valuable additive in the production of plastics, textiles, and electronics. The compound is characterized by its white to almost white powder or crystalline appearance and has a molecular formula of C21H20Br8O2 .

Biochemical Analysis

Biochemical Properties

2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways. Additionally, this compound can bind to certain proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the cell type. In general, this compound has been observed to influence cell signaling pathways, particularly those involving the activation of stress response pathways. It can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For example, the inhibition of cytochrome P450 enzymes by this compound can lead to the accumulation of unmetabolized xenobiotics, which can have toxic effects on cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can undergo degradation under certain conditions, such as exposure to high temperatures or UV light. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including liver damage and disruption of endocrine function. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. This compound is metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body. The interaction with these enzymes can also affect the metabolism of other xenobiotics, leading to potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes. Additionally, this compound can accumulate in certain tissues, such as the liver and adipose tissue, where it can exert its effects over time .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism. Additionally, it can be found in the nucleus, where it can affect gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane typically involves the bromination of bisphenol A. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield brominated amine derivatives .

Scientific Research Applications

2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol A: Another brominated flame retardant with similar applications but different molecular structure.

    Hexabromocyclododecane: Used in similar applications but has a different mechanism of action and environmental impact.

Uniqueness

2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane is unique due to its high bromine content, which provides superior flame-retardant properties compared to other compounds. Its specific molecular structure allows for efficient integration into various materials without significantly altering their physical properties[6][6].

Properties

IUPAC Name

1,3-dibromo-5-[2-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propan-2-yl]-2-(2,3-dibromopropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Br8O2/c1-21(2,11-3-15(26)19(16(27)4-11)30-9-13(24)7-22)12-5-17(28)20(18(29)6-12)31-10-14(25)8-23/h3-6,13-14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIZRZRTWSDLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br)C2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Br8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032129
Record name Tetrabromobisphenol A-bis(2,3-dibromopropyl ether)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)-
Source EPA Chemicals under the TSCA
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CAS No.

21850-44-2
Record name Tetrabromobisphenol A bis(2,3-dibromopropyl ether)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21850-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabromobisphenol A bis(2,3-dibromopropyl ether)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021850442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrabromobisphenol A-bis(2,3-dibromopropyl ether)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.546
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Record name TETRABROMOBISPHENOL A BIS(2,3-DIBROMOPROPYL ETHER)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental fate of TBBPA-BDBPE, and does it accumulate in organisms?

A: TBBPA-BDBPE is a persistent organic pollutant. While its exact degradation rate is difficult to determine, studies suggest a long half-life in sediment, exceeding 60 days []. Furthermore, research shows that TBBPA-BDBPE can accumulate in biota. Analysis of Herring Gull eggs across the Laurentian Great Lakes revealed detectable levels of TBBPA-BDBPE in 95% of the egg pools []. This widespread detection and increasing concentration trend over time indicates its persistence and potential for bioaccumulation in food webs.

Q2: How does the structure of TBBPA-BDBPE influence its trophic magnification in marine food webs?

A: Research on a tropical marine food web in the South China Sea demonstrated that TBBPA-BDBPE undergoes trophic magnification, with a Trophic Magnification Factor (TMF) of 1.53 []. While the TMF was lower compared to other Novel Brominated Flame Retardants (NBFRs) studied, it still suggests that TBBPA-BDBPE concentrations increase at higher trophic levels. Interestingly, the study found a negative correlation between TMF and in vitro transformation clearance rates for several NBFRs, including TBBPA-BDBPE. This suggests that the biotransformation rate, rather than hydrophobicity, plays a more significant role in determining the TMF of TBBPA-BDBPE in this specific marine food web [].

Q3: Are there any observed toxic effects of TBBPA-BDBPE on aquatic organisms?

A: Mesocosm studies using fathead minnow (Pimephales promelas) exposed to TBBPA-BDBPE showed considerable uptake and persistence of the compound in their tissues []. While limited physical effects on growth and development were observed, there were indications of TBBPA-BDBPE metabolism occurring within the fish. Further research is needed to fully understand the long-term effects and potential for adverse outcomes from chronic exposure to TBBPA-BDBPE in aquatic organisms.

Q4: What analytical methods are used to detect and quantify TBBPA-BDBPE in environmental and biological samples?

A: Highly sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are employed for the detection and quantification of TBBPA-BDBPE in complex matrices []. These methods allow for the identification and measurement of trace levels of TBBPA-BDBPE in environmental samples like water, sediment, and biota. For instance, researchers used GC-MS with optimized large volume injection to achieve the required sensitivity for TBBPA-BDBPE analysis in Herring Gull eggs. Confirmation of the compound's identity was achieved using liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS), while quantification was performed using liquid chromatography tandem mass spectrometry (LC-MS/MS) [].

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